molecular formula C12H13NO2 B8415587 3-Cyano-4-isobutylbenzoic acid

3-Cyano-4-isobutylbenzoic acid

Cat. No. B8415587
M. Wt: 203.24 g/mol
InChI Key: PPRFRHNRCGDZIV-UHFFFAOYSA-N
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Description

3-Cyano-4-isobutylbenzoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-4-isobutylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-isobutylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyano-4-isobutylbenzoic acid

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-cyano-4-(2-methylpropyl)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-8(2)5-9-3-4-10(12(14)15)6-11(9)7-13/h3-4,6,8H,5H2,1-2H3,(H,14,15)

InChI Key

PPRFRHNRCGDZIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-cyano-4-(2-methylpropyl)benzoate (D31) (233 mg, 1.072 mmol) was dissolved in ethanol (4 ml) and 2M aqueous sodium hydroxide (1 ml, 2 mmol) was added. The reaction was stirred for 1 h. 2M aqueous HCl (10 mL) was added and the mixture extracted with dichloromethane (20 mL+10 mL). The organic phases were isolated and dried by phase separator and combined before the solvent was removed in vacuo to give the title compound as a white solid (203 mg, 0.999 mmol). δH (d6-DMSO, 400 MHz) 13.43 (1H, br. s), 8.29 (1H, d), 8.14 (1H, dd), 7.59 (1H, d), 2.74 (2H, d), 1.96 (1H, m), 0.91 (6H, d). MS (ES): C12H13NO2 requires 203; found 202 (M−H+).
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 3-cyano-4-isobutyloxybenzoate (20.0 g, 80.9 mmol) was dissolved in a mixture of ethanol (100 mL) and THF (100 mL). Aqueous 2M sodium hydroxide (45 mL, 90.0 mmol) was added to the resulting solution, and the mixture was stirred at 30° C. for 4 hours. The solvent was distilled off under reduced pressure. Water (100 mL) was added to the residue and further aqueous 2M hydrochloric acid to obtain an aqueous mixture of pH 1. The precipitated crystalline product was collected by filtration, washed with water (200 mL×2), and dried in air, to give 17.5 g (yield 99%) of the desired compound in the form of a white crystalline product.
Name
Ethyl 3-cyano-4-isobutyloxybenzoate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Subsequently, 10% aqueous sodium hypochlorite solution (370 ml) containing sodium hydroxide (8 g) and methanol (5 ml) was heated to 60° C. 3′-Cyano-4′-isobutylacetophenone (20 g) was added thereto by portions and the mixture was stirred for 1 h. The reaction mixture was cooled to room temperature and dilute hydrochloric acid was added, which was followed by extraction with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. n-Hexane was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give 3-cyano-4-isobutylbenzoic acid (8.5 g), melting point: 118° C.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3′-Cyano-4′-isobutylacetophenone
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-cyano-4-(2-methylpropyl)benzoate (D23) (800 mg) in methanol (30 mL) and water (5 mL) at room temperature was added LiOH (441 mg). Then the reaction mixture was stirred at 25° C. for 4 h. Methanol was removed under reduced pressure and water (30 mL) was added. 2N HCl was added to the solution until pH=5. After filtration, the solid was dried to give 3-cyano-4-(2-methylpropyl)benzoic acid (D24) (735 mg) as a white solid. MS (ES): C12H13NO2 requires 203. found 204.1 (M+H+).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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